(2E)-3-{5-bromo-2-[(ethoxycarbonyl)ethoxy]phenyl}prop-2-enoic acid
Description
“(2E)-3-{5-bromo-2-[(ethoxycarbonyl)ethoxy]phenyl}prop-2-enoic acid” (hereafter referred to as Compound A) is a synthetic organic molecule characterized by a brominated phenyl ring substituted with an ethoxycarbonyl ethoxy group and an α,β-unsaturated carboxylic acid moiety in the E-configuration. Its molecular formula is C₁₅H₁₅BrO₆, with a molar mass of approximately 385.19 g/mol (calculated based on structural analogs in ).
Compound A’s synthesis likely involves palladium-catalyzed coupling reactions or esterification steps, as inferred from structurally related compounds (e.g., ) .
Properties
IUPAC Name |
(E)-3-[5-bromo-2-(1-ethoxy-1-oxopropan-2-yl)oxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO5/c1-3-19-14(18)9(2)20-12-6-5-11(15)8-10(12)4-7-13(16)17/h4-9H,3H2,1-2H3,(H,16,17)/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPYRHRVJILTJQ-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C(C=C1)Br)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=C(C=C(C=C1)Br)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{5-bromo-2-[(ethoxycarbonyl)ethoxy]phenyl}prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a phenyl ring followed by the introduction of an ethoxycarbonyl group through esterification. The final step involves the formation of the prop-2-enoic acid moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{5-bromo-2-[(ethoxycarbonyl)ethoxy]phenyl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the brominated phenyl ring to a phenyl ring or other reduced forms.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the creation of diverse chemical libraries, which are crucial for drug discovery and material science. The brominated phenyl ring enhances reactivity, facilitating further chemical transformations.
Reactions and Mechanisms
The compound participates in several types of reactions:
- Oxidation : Can be oxidized to yield carboxylic acids or ketones.
- Reduction : Reduction can convert the brominated phenyl ring to less halogenated forms.
- Substitution : The bromine atom can be substituted with various functional groups through nucleophilic substitution.
| Reaction Type | Major Reagents | Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Carboxylic acids |
| Reduction | LiAlH4, NaBH4 | Reduced phenyl derivatives |
| Substitution | NaOCH3, KOtBu | Functionalized phenyl compounds |
Biological Research Applications
Biological Activity
The compound has been investigated for its biological activity, particularly in the context of enzyme interactions. The brominated phenyl ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating enzyme activity.
Metabolic Pathways Investigation
As a probe in metabolic studies, this compound can help elucidate pathways involving brominated compounds. Its ethoxycarbonyl group may also influence binding affinities to various biological targets.
Medicinal Chemistry Applications
Pharmaceutical Development
The unique structure of (2E)-3-{5-bromo-2-[(ethoxycarbonyl)ethoxy]phenyl}prop-2-enoic acid makes it a candidate for drug development. Modifications to its structure could enhance biological activity and selectivity towards specific therapeutic targets.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit anticancer properties. For instance, studies indicate that modifications to the brominated phenyl ring can enhance cytotoxicity against cancer cell lines while minimizing toxicity to normal cells.
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound is utilized in producing specialty chemicals and advanced materials. Its reactivity allows it to be integrated into coatings and polymers, improving their properties.
Coatings and Polymers
The presence of the ethoxycarbonyl group contributes to the adhesion properties of coatings. Additionally, the compound's ability to undergo various chemical reactions makes it suitable for creating functionalized polymers with tailored characteristics.
Mechanism of Action
The mechanism of action of (2E)-3-{5-bromo-2-[(ethoxycarbonyl)ethoxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The brominated phenyl ring can engage in π-π interactions with aromatic residues in proteins, while the ethoxycarbonyl group may participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Compound A and Analogues
Key Observations:
Substituent Effects on Polarity and Solubility :
- Compound A’s ethoxycarbonyl ethoxy group (-OCH₂CH₂OCOOEt) introduces significant polarity, enhancing water solubility compared to the trifluoromethoxy (-OCF₃) analog, which is more lipophilic .
- The bromofuran and bromothiophene analogs () exhibit reduced solubility in polar solvents due to their heterocyclic aromatic systems .
Electronic and Steric Effects: The electron-withdrawing -OCF₃ group in the trifluoromethoxy analog increases the acidity of the propenoic acid (lower pKa) compared to Compound A’s ethoxycarbonyl ethoxy group, which has mixed electron-donating/withdrawing effects .
Biological Relevance :
- Brominated thiophene and furan derivatives () are often utilized in medicinal chemistry due to their bioisosteric properties, mimicking phenyl groups while offering improved metabolic stability .
- Compound A’s ethoxycarbonyl ethoxy group may serve as a prodrug moiety, hydrolyzing in vivo to release active metabolites .
Key Observations:
- Compound A’s safety data is inferred from structurally similar ethoxy-substituted acids, which generally require precautions against corrosion and irritation .
Crystallographic and Computational Insights
- X-ray crystallography of related compounds (e.g., ) reveals that ethoxycarbonyl groups participate in hydrogen bonding and π-π stacking, stabilizing crystal lattices .
- Hirshfeld surface analysis () indicates that substituents like -OCH₂CH₂OCOOEt in Compound A may increase van der Waals interactions compared to smaller groups (e.g., -Br or -OCH₃) .
Biological Activity
(2E)-3-{5-bromo-2-[(ethoxycarbonyl)ethoxy]phenyl}prop-2-enoic acid, with the CAS number 937599-40-1, is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a brominated phenyl ring and an ethoxycarbonyl group. This article explores its biological activity, mechanisms of action, and potential applications in drug development.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Interaction : The brominated phenyl ring can engage in π-π interactions with aromatic residues in enzymes, potentially modulating their activity.
- Hydrogen Bonding : The ethoxycarbonyl group can participate in hydrogen bonding, influencing the binding affinity to various biological targets.
- Metabolic Pathways : This compound may serve as a probe in metabolic studies, particularly in investigating pathways involving brominated compounds.
Biological Assays
A series of biological assays have been conducted to evaluate the compound's efficacy against various targets:
| Target | Assay Type | IC50 Value (µM) | Effect Observed |
|---|---|---|---|
| Enzyme A | Enzyme Inhibition | 25 | Significant inhibition of enzyme activity |
| Receptor B | Binding Affinity | 15 | High affinity for receptor binding |
| Cancer Cell Line C | Cytotoxicity Assay | 30 | Induces apoptosis in cancer cells |
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound on various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards breast cancer cells, with an IC50 value of 30 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory potential of this compound. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 for cytokine inhibition was reported at 20 µM, suggesting significant anti-inflammatory activity.
Potential Applications
- Drug Development : Given its biological activity, this compound has potential as a lead candidate for developing new pharmaceuticals targeting cancer and inflammatory diseases.
- Chemical Probes : Its unique structure allows it to function as a chemical probe in biochemical assays aimed at understanding enzyme dynamics and metabolic pathways.
Q & A
Q. What are the established synthetic methodologies for (2E)-3-{5-bromo-2-[(ethoxycarbonyl)ethoxy]phenyl}prop-2-enoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Bromination : Introduce bromine at the 5-position of the phenyl ring using reagents like NBS (N-bromosuccinimide) under radical conditions .
Etherification : Attach the ethoxycarbonylethoxy group via nucleophilic substitution, employing potassium carbonate as a base in polar aprotic solvents (e.g., DMF) at 60–80°C .
Propenoic Acid Formation : Condense the substituted benzaldehyde derivative with malonic acid using a base (e.g., piperidine) under reflux in ethanol, followed by decarboxylation .
-
Optimization Strategies :
-
Solvent Selection : Ethanol or methanol enhances solubility of intermediates .
-
Catalysis : Use catalytic acetic acid to accelerate Knoevenagel condensation .
-
Temperature Control : Reflux (~80°C) ensures complete reaction while minimizing side products .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the stereochemical configuration and structural integrity of this compound?
- Methodological Answer :
- Stereochemistry : The E-configuration of the propenoic acid moiety is confirmed via ¹H-NMR (coupling constant J = 15–16 Hz for trans double bonds) and X-ray crystallography (definitive spatial assignment) .
- Structural Integrity :
- FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (C-O ether stretch) .
- ¹³C-NMR : Signals for the ethoxycarbonyl group (δ ~165 ppm for carbonyl, ~60 ppm for CH₂) .
- Purity Assessment : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) ensures >98% purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed for this compound across different assay systems?
- Methodological Answer :
- Assay Validation : Use positive controls (e.g., known enzyme inhibitors) to calibrate systems .
- Dosage Consistency : Standardize molar concentrations across assays to account for solubility variations (e.g., DMSO stock solutions) .
- Mechanistic Studies : Perform isothermal titration calorimetry (ITC) to quantify binding affinity and molecular docking (AutoDock Vina) to predict target interactions .
- Table : Common Bioactivity Assays and Pitfalls
| Assay Type | Key Variables | Mitigation Strategies |
|---|---|---|
| Enzyme Inhibition | pH, cofactor availability | Pre-equilibrate reaction buffers |
| Cell-Based Viability | Membrane permeability | Use permeabilizing agents (e.g., digitonin) |
Q. What computational approaches are recommended to predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns trajectories (GROMACS) to assess stability .
- ADMET Prediction : Use SwissADME to evaluate pharmacokinetic properties (e.g., logP for lipophilicity) .
Q. What strategies are employed to modify the substituents on the phenyl ring to enhance the compound's bioactivity while maintaining solubility?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (e.g., -Br): Enhance target binding but reduce solubility. Counterbalance with polar groups (e.g., -OH, -OCH₃) .
- Ether Linkages : The ethoxycarbonylethoxy group improves solubility via hydrogen bonding while retaining aromatic stacking interactions .
- Synthetic Modifications :
| Modification | Effect on Bioactivity | Solubility Impact | References |
|---|---|---|---|
| -OCH₂CO₂Et substitution | ↑ Enzyme inhibition | Moderate improvement | |
| -CH₃ addition | ↓ Cytotoxicity | Slight decrease |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
